gamma-Coniceine

描述

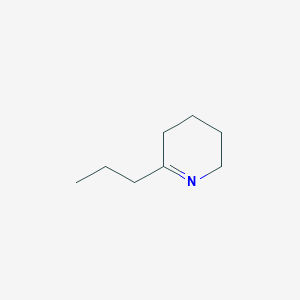

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-propyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOVRNZJIENNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166872 | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-01-9 | |

| Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Coniceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CONICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to γ-Coniceine Derivatives and Their Potential Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Coniceine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a known agonist of nicotinic acetylcholine receptors (nAChRs) and a precursor to the more toxic alkaloid, coniine. While γ-coniceine itself has been studied for its neurological effects, the landscape of its synthetic derivatives and their potential bioactivities remains a developing area of research. This technical guide provides a comprehensive overview of the current understanding of γ-coniceine derivatives, focusing on their synthesis, biological activities, and the underlying mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to γ-Coniceine and its Significance

γ-Coniceine is a chiral bicyclic alkaloid that plays a significant role in the toxicity of poison hemlock. Its primary mechanism of action is the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial components of the central and peripheral nervous systems. The interest in γ-coniceine and its derivatives stems from the diverse therapeutic potential of nAChR modulators in various neurological and pathological conditions. The structural scaffold of γ-coniceine presents a promising starting point for the development of novel therapeutic agents with tailored specificities and activities.

Bioactivity of γ-Coniceine and its Derivatives

The biological effects of γ-coniceine and its derivatives are primarily centered on their interaction with nAChRs, although other potential activities such as antimicrobial and cytotoxic effects are areas of emerging interest.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

γ-Coniceine acts as an agonist at nAChRs, meaning it binds to and activates these receptors. This interaction can lead to a range of physiological effects, from muscle contraction to neurotransmitter release. The potency of γ-coniceine has been compared to its related alkaloids, demonstrating its significant activity.

Table 1: Comparative Bioactivity of γ-Coniceine and Related Alkaloids

| Compound | Receptor Target | Bioactivity Metric | Value | Reference |

| γ-Coniceine | Human fetal muscle-type nAChR | Relative Potency | > (-)-N-methylconiine | [1] |

| γ-Coniceine | In vivo (mouse) | Lethality (mg/kg) | 4.4 | [1] |

| (-)-N-methylconiine | In vivo (mouse) | Lethality (mg/kg) | 16.1 | [1] |

| (±)-N-methylconiine | In vivo (mouse) | Lethality (mg/kg) | 17.8 | [1] |

| (+)-N-methylconiine | In vivo (mouse) | Lethality (mg/kg) | 19.2 | [1] |

Note: Direct quantitative data (e.g., IC50, Ki) for a wide range of synthetic γ-coniceine derivatives is limited in publicly available literature. The table above presents comparative data for closely related, naturally occurring alkaloids.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of a broad range of γ-coniceine derivatives are scarce, the parent piperidine scaffold is a common motif in compounds with known antimicrobial effects. Research on other piperidine derivatives suggests that modifications to the ring and its substituents can lead to significant antibacterial and antifungal activity. For instance, various N-substituted and halogenated piperidine derivatives have demonstrated inhibitory activity against a range of pathogens.

Table 2: Antimicrobial Activity of Exemplar Piperidine Derivatives (for contextual understanding)

| Compound Class | Organism | Bioactivity Metric | Value Range (µg/mL) |

| N-substituted Cinchona alkaloid derivatives | E. coli, K. pneumoniae | MIC | 6.25 |

| N-substituted Cinchona alkaloid derivatives | P. aeruginosa | MIC | 1.56 |

| Ester quinine propionate | Various bacteria | Inhibition Zone (mm) | 9 - 23.5 |

Note: This table provides context on the potential of the broader piperidine class and is not representative of specific γ-coniceine derivatives due to a lack of available data.

Cytotoxicity

The cytotoxic potential of γ-coniceine and its derivatives is an important area of investigation, particularly for any compound being considered for therapeutic development. The toxicity of γ-coniceine is well-established in the context of poison hemlock. Synthetic derivatives would require thorough cytotoxic evaluation to determine their therapeutic index. Standard assays, such as the MTT assay, are employed to assess the impact of these compounds on cell viability.

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and evaluation of γ-coniceine derivatives.

General Synthesis of 2-Alkylpiperidine Derivatives

The synthesis of γ-coniceine and its analogs often involves multi-step processes. A common historical and foundational method is the Ladenburg synthesis of coniine, which can be adapted for derivatives.

Protocol: Ladenburg-type Synthesis of a 2-Alkylpiperidine

-

Starting Material: 2-Methylpyridine (α-picoline).

-

Alkylation: React 2-methylpyridine with an appropriate alkyl halide (e.g., propyl iodide for a propyl side chain) to form the N-alkylpyridinium salt.

-

Reduction: The resulting pyridinium salt is subjected to reduction, typically using a reducing agent like sodium in ethanol or catalytic hydrogenation. This step reduces the pyridine ring to a piperidine ring.

-

Purification: The final product is purified using standard techniques such as distillation or chromatography.

-

Derivatization (Optional): The synthesized 2-alkylpiperidine can be further modified, for example, by N-alkylation or substitution on the piperidine ring, to generate a library of derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

To determine the affinity of γ-coniceine derivatives for nAChRs, competitive binding assays are commonly used.

Protocol: Radioligand Binding Assay

-

Receptor Preparation: Prepare membrane fractions from cells or tissues known to express the nAChR subtype of interest (e.g., HEK cells transfected with specific nAChR subunits, or brain tissue homogenates).

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is used.

-

Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (γ-coniceine derivative).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., a neuronal cell line like SH-SY5Y or a standard cell line like HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the γ-coniceine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare a stock solution of the γ-coniceine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The interaction of γ-coniceine derivatives with nAChRs initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for elucidating their mechanism of action.

Caption: nAChR signaling pathway activated by γ-coniceine derivatives.

Caption: General workflow for the development of γ-coniceine derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Due to the limited number of studies on a systematic series of γ-coniceine derivatives, a comprehensive SAR is yet to be established. However, based on the broader knowledge of piperidine alkaloids and nAChR modulators, several hypotheses can be put forward for future investigation:

-

Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is likely to be a critical determinant of activity and selectivity for nAChR subtypes.

-

N-Substitution: Modification of the nitrogen atom with different alkyl or aryl groups could significantly impact potency, selectivity, and pharmacokinetic properties.

-

Ring Substitution: The introduction of substituents, such as halogens or hydroxyl groups, on the piperidine ring could modulate the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket.

-

Side Chain Modification: Alterations to the length and branching of the 2-propyl side chain could affect the binding affinity and efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of γ-coniceine derivatives to elucidate clear SARs. This will enable the rational design of novel compounds with improved therapeutic profiles, targeting a range of conditions from neurological disorders to infectious diseases.

Conclusion

γ-Coniceine and its derivatives represent a promising, yet underexplored, class of bioactive compounds. Their interaction with nicotinic acetylcholine receptors provides a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge, provided essential experimental protocols, and outlined future research directions. The systematic exploration of the chemical space around the γ-coniceine scaffold holds significant potential for the discovery of new and effective drugs.

References

Methodological & Application

Application of gamma-Coniceine as a biomarker for Conium maculatum exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant responsible for numerous cases of poisoning in humans and livestock. The toxicity of C. maculatum is primarily attributed to a suite of piperidine alkaloids, with γ-coniceine being a key component. As the immediate precursor to the more stable and well-known alkaloid, coniine, γ-coniceine serves as a crucial early-stage biomarker for exposure. Its detection and quantification in biological samples can provide definitive evidence of poison hemlock ingestion, aiding in clinical diagnosis, forensic investigations, and toxicological research. These application notes provide detailed methodologies for the analysis of γ-coniceine and summarize key quantitative data to support its use as a biomarker.

Toxicological Profile and Mechanism of Action

The piperidine alkaloids present in C. maculatum, including γ-coniceine, exert their toxic effects by acting on nicotinic acetylcholine receptors (nAChRs).[1] This interaction initially causes a stimulatory effect, followed by a prolonged blockade of the receptors, leading to neuromuscular paralysis.[1] In severe cases, this results in respiratory failure and death. Studies have shown that γ-coniceine is a more potent agonist at fetal muscle-type nAChRs than other related alkaloids like N-methylconiine.[2] The rapid onset of clinical signs following exposure underscores the importance of prompt and accurate detection of biomarkers like γ-coniceine.

Data Presentation: Quantitative Analysis of γ-Coniceine

The following table summarizes the available quantitative data for γ-coniceine from various studies. This information is critical for establishing diagnostic thresholds and interpreting analytical results in suspected poisoning cases.

| Parameter | Matrix | Value | Analytical Method | Species | Reference |

| Lethal Dose (LD50) | - | 4.4 mg/kg | Mouse Bioassay | Mouse | [1][2] |

| Quantification Limit | Plant Foliage | 0.6 µg/mL | TLC | - | |

| Detection Limit | Plant Foliage | 0.7 µg per spot | TLC | - | |

| Concentration in Hay | Hay | 1,800 ppm | Gas Chromatography | - | |

| Concentration in Urine | Urine | Present | Gas Chromatography | Cattle |

Signaling Pathway: Biosynthesis of Coniine from γ-Coniceine

The biosynthesis of coniine in Conium maculatum involves the enzymatic reduction of γ-coniceine. This pathway highlights the central role of γ-coniceine as the immediate precursor to the principal toxic alkaloid, coniine. Understanding this relationship is fundamental to interpreting biomarker data, as the relative concentrations of these two alkaloids can provide insights into the timing and stage of biosynthesis in the ingested plant material.

Caption: Metabolic conversion of γ-coniceine to coniine.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of γ-coniceine from biological samples. While a universally standardized method is not yet established, the following represents a synthesized approach based on best practices for piperidine alkaloid analysis.

Protocol 1: Extraction of γ-Coniceine from Biological Samples (Urine, Serum/Plasma, Tissue Homogenate)

1. Sample Preparation:

- Urine: Centrifuge at 3000 x g for 10 minutes to remove particulate matter. Use 1-5 mL of the supernatant for extraction.

- Serum/Plasma: To 1 mL of serum or plasma, add 3 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 4000 x g for 15 minutes. Collect the supernatant.

- Tissue: Homogenize 1 gram of tissue in 5 mL of 0.1 M perchloric acid. Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

2. Liquid-Liquid Extraction:

- Adjust the pH of the prepared sample to 10-11 with ammonium hydroxide.

- Add 5 mL of a chloroform:isopropanol (9:1 v/v) extraction solvent.

- Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

- Carefully transfer the organic (lower) layer to a clean tube.

- Repeat the extraction process on the aqueous layer with a fresh 5 mL of extraction solvent to maximize recovery.

- Combine the organic extracts.

3. Concentration:

- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of methanol or a suitable solvent for the chosen analytical method.

Protocol 2: Analysis of γ-Coniceine by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM ions for γ-coniceine (C8H15N, MW: 125.21): m/z 125 (molecular ion), 98, 82.

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using matrix-matched standards.

-

An appropriate internal standard, such as a deuterated analog or a structurally similar compound not present in the samples, should be used for quantification.

Experimental Workflow

The following diagram illustrates the logical flow of analyzing biological samples for the presence of γ-coniceine, from sample receipt to final data analysis.

Caption: Analytical workflow for γ-coniceine detection.

Conclusion

γ-Coniceine is a valuable and specific biomarker for exposure to Conium maculatum. Its detection in biological fluids or tissues provides clear evidence of ingestion. The protocols and data presented in these application notes are intended to guide researchers and clinicians in the development and implementation of robust analytical methods for γ-coniceine. Accurate and timely analysis of this biomarker is essential for the effective diagnosis and management of poison hemlock intoxication, as well as for advancing our understanding of the toxicology of this hazardous plant. Further research to establish standardized analytical methods and expand the database of γ-coniceine concentrations in various poisoning scenarios is warranted.

References

Analytical Standards for γ-Coniceine Identification and Quantification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-coniceine (γ-coniceine) is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum) and other plant species. It is a precursor in the biosynthesis of coniine, another highly toxic alkaloid. The presence and concentration of γ-coniceine are of significant interest in toxicology, pharmacology, and natural product chemistry. Accurate identification and quantification of this compound are crucial for assessing the toxicity of plant materials, understanding its pharmacological effects, and for the development of potential therapeutic agents. These application notes provide detailed protocols for the analysis of γ-coniceine using various analytical techniques.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₈H₁₅N |

| Molecular Weight | 125.22 g/mol |

| Boiling Point | 171 °C |

| CAS Number | 1604-01-9 |

Biosynthesis of γ-Coniceine

This compound is the first piperidine alkaloid formed in the biosynthetic pathway in Conium maculatum. The process begins with the condensation of butyryl-CoA and two molecules of malonyl-CoA, catalyzed by a polyketide synthase. Subsequent transamination and non-enzymatic cyclization lead to the formation of γ-coniceine.[1] This alkaloid then serves as a substrate for NADPH-dependent γ-coniceine reductase, which reduces it to coniine.[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted from methods for extracting alkaloids from Conium maculatum foliage.[2]

Materials:

-

Fresh or dried plant material (e.g., leaves, stems, seeds of Conium maculatum)

-

5% (v/v) Sulfuric acid

-

50% (w/v) Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Mortar and pestle or blender

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Homogenize 10 g of fresh or 2 g of dried plant material with 50 mL of 5% sulfuric acid using a mortar and pestle or a blender.

-

Filter the mixture and wash the residue with an additional 20 mL of 5% sulfuric acid.

-

Combine the filtrates and adjust the pH to 9 with 50% sodium hydroxide.

-

Transfer the alkaline solution to a separatory funnel and extract three times with 50 mL portions of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in a known volume of chloroform or methanol for subsequent analysis.

Thin-Layer Chromatography (TLC) Analysis

A simple and cost-effective method for the qualitative and semi-quantitative analysis of γ-coniceine.[2]

Materials:

-

TLC plates (Silica gel 60 F₂₅₄)

-

Developing tank

-

Mobile phase: Chloroform:Methanol (85:15, v/v)

-

Dragendorff's reagent for visualization

-

γ-Coniceine standard solution (e.g., 1 mg/mL in methanol)

-

Capillary tubes or micropipette

Procedure:

-

Prepare the mobile phase and pour it into the developing tank. Allow the tank to saturate for at least 30 minutes.

-

Spot the prepared sample extracts and a series of γ-coniceine standards onto the TLC plate.

-

Place the plate in the developing tank and allow the solvent front to ascend to near the top of the plate.

-

Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

-

Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.

-

For semi-quantitative analysis, compare the intensity and size of the sample spots with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the identification and quantification of γ-coniceine. The following is a general protocol that may require optimization.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C[3]

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Identification:

-

The mass spectrum of γ-coniceine is characterized by a molecular ion peak (M⁺) at m/z 125 and characteristic fragment ions.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be employed for the quantification of γ-coniceine, particularly when coupled with a mass spectrometer (LC-MS).

Instrumentation and Conditions (LC-MS): [5]

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

Start with 5% B

-

Linear gradient to 95% B over 10 minutes

-

Hold at 95% B for 2 minutes

-

Return to initial conditions and equilibrate for 3 minutes

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

| Analytical Method | Matrix | Detection Limit | Quantification Limit | Recovery | Reference |

| TLC | Conium maculatum foliage | 0.7 µ g/spot | 0.6 µg/mL | 82.6 ± 3.9% | [2] |

| GC-MS | Conium maculatum roots | Not reported | Not reported | Not reported | [3] |

| LC-MS | Conium maculatum fruit | Not reported | Not reported | Not reported | [5] |

Toxicity Data:

| Bioassay | Species | LD₅₀ | Reference |

| In vivo | Mouse | 4.4 mg/kg | [1] |

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

This compound, like its derivative coniine, exerts its toxic effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.

The binding of γ-coniceine to nAChRs, particularly at the neuromuscular junction, mimics the action of acetylcholine, leading to the opening of the ion channel. This causes an influx of sodium ions (Na⁺) and an efflux of potassium ions (K⁺), resulting in depolarization of the postsynaptic membrane. Persistent activation of these receptors leads to neuromuscular blockade and, ultimately, paralysis of respiratory muscles. Studies have shown that γ-coniceine is a potent agonist at human fetal muscle-type nAChRs.[1]

Conclusion

The analytical methods described provide a framework for the reliable identification and quantification of γ-coniceine. The choice of method will depend on the specific research or regulatory requirements, including the need for sensitivity, selectivity, and throughput. Proper method validation is essential to ensure the accuracy and reliability of the results. Understanding the analytical standards and protocols for γ-coniceine is critical for advancing research in toxicology, pharmacology, and natural product science.

References

- 1. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assays for Determining the Neurotoxicity of Gamma-Coniceine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-coniceine is a piperidine alkaloid found in poison hemlock (Conium maculatum) and is a precursor to the highly toxic alkaloid coniine. It exerts its neurotoxic effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to disruption of normal neurotransmission.[1] This document provides detailed protocols for a panel of in vitro assays to characterize the neurotoxic potential of this compound. The recommended assays progress from general cytotoxicity assessment to more specific functional assays that probe its mechanism of action. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model system due to its ability to be differentiated into a neuronal phenotype. Additionally, the TE-671 cell line, which expresses human fetal muscle-type nAChRs, is a valuable tool for studying interactions with these specific receptors.[1][2]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Agonist binding to nAChRs, which are ligand-gated ion channels, leads to a conformational change that opens the channel pore, allowing the influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the cell membrane, which, if sustained, can lead to excitotoxicity and cell death.

References

Application Notes and Protocols for the Use of γ-Coniceine in Nicotinic Acetylcholine Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum)[1][2]. It is a potent agonist at nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle-type[1][2]. Due to its activity at these receptors, γ-coniceine is a valuable pharmacological tool for researchers studying the structure, function, and physiological roles of nAChRs. These application notes provide an overview of the use of γ-coniceine in nAChR binding studies, along with detailed protocols for its characterization.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems[3]. They are involved in a variety of physiological processes, including muscle contraction, neurotransmission, and inflammation[3]. The diverse subtypes of nAChRs, formed by different combinations of subunits, present a challenge and an opportunity for the development of selective ligands for therapeutic purposes[3].

γ-Coniceine and other related alkaloids from Conium maculatum act as agonists at nAChRs, initially causing stimulation and then a prolonged desensitization of the receptors at higher concentrations[2]. This activity makes γ-coniceine a useful probe for investigating the agonist binding site and the conformational changes associated with receptor activation and desensitization.

Data Presentation

The following table summarizes the available quantitative data for γ-coniceine. It is important to note that specific binding affinity values (Ki, IC50) for γ-coniceine at various nAChR subtypes are not extensively reported in the public literature. The data primarily consists of relative potencies and in vivo toxicity.

| Parameter | Value | Species/System | Comments | Reference |

| Relative Potency | γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine | Human fetal muscle-type nAChRs expressed in TE-671 cells | Based on a functional assay measuring changes in membrane potential. | [1][2] |

| In Vivo Lethality (LD50) | 4.4 mg/kg | Mouse | Intraperitoneal administration. | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the binding of γ-coniceine to nAChRs. These are general protocols and may require optimization depending on the specific nAChR subtype and experimental setup.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of γ-coniceine for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radiolabeled ligand (e.g., [3H]-epibatidine, [3H]-cytisine, or [125I]-α-bungarotoxin).

-

γ-Coniceine stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% BSA).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Multi-channel cell harvester (optional).

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of γ-coniceine in the binding buffer. The final concentrations should span a range that is expected to produce a complete inhibition curve (e.g., 10-10 M to 10-4 M).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer for total binding.

-

50 µL of a high concentration of a known non-radioactive ligand (e.g., 1 mM nicotine) for non-specific binding.

-

50 µL of the various dilutions of γ-coniceine for the competition assay.

-

-

Addition of Radioligand: Add 50 µL of the radiolabeled ligand at a concentration close to its Kd value to each well.

-

Addition of Receptor Preparation: Add 100 µL of the cell membrane or tissue homogenate preparation to each well. The amount of protein should be optimized to ensure that less than 10% of the radioligand is bound.

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the γ-coniceine concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for the functional characterization of γ-coniceine's effect on nAChR ion channel activity.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Oocyte Ringers solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.

-

γ-Coniceine stock solution.

-

Acetylcholine (ACh) or another suitable agonist.

-

Two-electrode voltage clamp setup.

-

Microinjection system.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

-

Incubate the oocytes in OR-2 solution at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with OR-2 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Agonist Application:

-

To determine the agonist properties of γ-coniceine, apply increasing concentrations of γ-coniceine to the oocyte and record the elicited current.

-

To determine if γ-coniceine acts as a competitive antagonist, co-apply a fixed concentration of a known agonist (e.g., the EC50 concentration of ACh) with increasing concentrations of γ-coniceine.

-

-

Data Acquisition and Analysis:

-

Record the peak current amplitude for each concentration of γ-coniceine or in the presence of γ-coniceine.

-

For agonist activity, plot the normalized current response against the logarithm of the γ-coniceine concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

-

For antagonist activity, perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

-

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Downstream signaling pathways activated by γ-coniceine binding to nAChRs.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining the binding affinity of γ-coniceine.

References

Safe handling and storage procedures for gamma-Coniceine in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Coniceine (γ-Coniceine) is a naturally occurring piperidine alkaloid found in plants such as poison hemlock (Conium maculatum).[1] It is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[2][3][4] Notably, it is a precursor to the better-known toxin, coniine, and exhibits significant biological activity, making it a compound of interest in toxicological and pharmacological research.[1][5] Research indicates γ-coniceine is a more potent nAChR agonist than related compounds, underscoring the need for stringent safety protocols.[3] Due to its high toxicity, meticulous safe handling and storage procedures are imperative to ensure the safety of laboratory personnel and the integrity of experimental results. These application notes provide detailed protocols for the safe handling, storage, and emergency management of γ-Coniceine in a laboratory setting.

Health and Safety Information

γ-Coniceine is a highly toxic compound and should be handled with extreme caution. It shares toxicological properties with coniine, which can cause respiratory paralysis and death upon ingestion.[1]

2.1 Toxicological Data

Limited specific toxicological data is available for γ-Coniceine. However, its acute toxicity has been determined in animal models. All researchers must be familiar with the potential hazards before handling this compound.

| Parameter | Value | Species | Route | Reference |

| LD50 | 4.4 mg/kg | Mouse | Intraperitoneal | [2][3] |

| Human Lethal Dose (Coniine) | ~500 mg | Human | Ingestion | [6] |

2.2 Hazard Identification and Precautionary Statements

While a specific Safety Data Sheet (SDS) for γ-Coniceine is not widely available, the hazards can be inferred from its structural analogue, coniine, and general knowledge of toxic alkaloids.

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

|

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

|

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

|

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

|

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Storage and Stability

Proper storage is critical to maintain the integrity of γ-Coniceine and to prevent accidental exposure.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | To minimize degradation and potential polymerization.[6] For longer-term storage, -20°C is recommended for many alkaloids to ensure stability.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | γ-Coniceine, similar to coniine, can slowly oxidize in the air.[5] |

| Container | Tightly sealed, amber glass vial or ampoule | Protects from light and air.[8] |

| Location | A locked, dedicated, and ventilated chemical storage cabinet for highly toxic substances. | To restrict access to authorized personnel only and to contain any potential leaks or spills. |

Experimental Protocols

4.1 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling γ-Coniceine.

-

Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

-

Lab Coat: A dedicated, buttoned lab coat.

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.

4.2 Handling Protocol

-

Designated Area: All work with γ-Coniceine must be performed in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign for "Highly Toxic Chemical in Use".

-

Weighing: For weighing solid γ-Coniceine (if applicable), use a balance inside the fume hood or a containment glove box. If weighing outside a fume hood is unavoidable, use a respirator. For liquids, use calibrated micropipettes with filtered tips.

-

Solutions: Prepare solutions in the fume hood. Use a vortex mixer for mixing to avoid splashing.

-

Transport: When transporting γ-Coniceine, even in small quantities, use a secondary, sealed, and shatterproof container.

-

Decontamination: All surfaces and equipment that come into contact with γ-Coniceine must be decontaminated. A solution of 1% hydrochloric acid followed by a 5% sodium hypochlorite solution can be used, followed by a thorough rinse with water and 70% ethanol.

4.3 Waste Disposal Protocol

-

Segregation: All waste contaminated with γ-Coniceine (gloves, pipette tips, vials, etc.) must be segregated into a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions containing γ-Coniceine should be collected in a sealed, labeled hazardous waste bottle. Do not mix with other chemical waste streams unless compatibility is confirmed.

-

Disposal: All γ-Coniceine waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations.

4.4 Emergency Protocols

4.4.1 Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

-

Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

-

Cleanup: Spill cleanup should only be performed by trained personnel with appropriate PPE. Use a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb large spills.

4.4.2 Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (or this document).

Signaling Pathway and Experimental Workflows

5.1 Nicotinic Acetylcholine Receptor (nAChR) Agonism Pathway

γ-Coniceine acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels. This interaction leads to the opening of the channel and an influx of cations (primarily Na+ and Ca2+), causing depolarization of the cell membrane and subsequent physiological effects.[9][10]

References

- 1. Buy this compound | 1604-01-9 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

Application Note: Development of a Sensitive GC-MS Method for Gamma-Coniceine Analysis

Abstract

This application note details a sensitive and selective method for the determination of gamma-coniceine in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a toxic piperidine alkaloid and a biosynthetic precursor to coniine, the principal toxin in poison hemlock (Conium maculatum). The described method is crucial for researchers in toxicology, natural product chemistry, and drug development for the accurate quantification of this compound. The protocol outlines a comprehensive workflow, including sample preparation, instrument parameters, and method validation, ensuring reliable and reproducible results.

Introduction

This compound (γ-coniceine) is a key intermediate in the biosynthesis of coniine, the infamous neurotoxin responsible for the toxicity of poison hemlock.[1][2] Its analysis is critical for understanding the toxicology of Conium maculatum and for the safety assessment of botanicals and agricultural products that may be contaminated with this plant. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from plant samples.

Experimental Protocols

Sample Preparation: Acid-Base Extraction

This protocol is adapted from established methods for the extraction of alkaloids from plant material.[2]

Reagents and Materials:

-

Plant material (e.g., leaves, seeds of Conium maculatum)

-

Methanol

-

0.1 M Sulfuric acid

-

2 M Sodium hydroxide

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous sodium sulfate

-

Conical flasks

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

-

GC vials with inserts

Procedure:

-

Homogenization: Weigh approximately 1 g of finely ground and dried plant material into a conical flask.

-

Extraction: Add 20 mL of methanol to the plant material and sonicate for 30 minutes. Filter the extract and repeat the extraction process twice more with fresh methanol.

-

Acidification: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator. Redissolve the residue in 20 mL of 0.1 M sulfuric acid.

-

Defatting: Wash the acidic solution with 20 mL of dichloromethane to remove non-polar interferences. Discard the organic layer. Repeat this step twice.

-

Basification: Adjust the pH of the aqueous solution to approximately 10-11 with 2 M sodium hydroxide.

-

Alkaloid Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with 20 mL of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of dichloromethane or another appropriate solvent for GC-MS analysis. Transfer the solution to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Autosampler

GC Parameters:

| Parameter | Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

MS Parameters:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |

| SIM Ions for γ-Coniceine | 98 (Quantifier) , 125 (Qualifier) |

Data Presentation

Method Validation Summary

The following table summarizes the expected performance characteristics of the described GC-MS method for the analysis of this compound. These values are based on typical performance for similar alkaloid analyses and should be verified during in-house method validation.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent base peak at m/z 98, which corresponds to the loss of a propyl group. The molecular ion [M]+ is observed at m/z 125.[3]

| Ion Description | m/z | Relative Abundance |

| Molecular Ion [M]⁺ | 125 | Moderate |

| Base Peak [M-C₃H₇]⁺ | 98 | 100% |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Biosynthetic pathway of coniine from this compound.

Discussion

The presented GC-MS method provides a robust and sensitive approach for the analysis of this compound in plant materials. The acid-base extraction procedure effectively isolates the alkaloids from the complex plant matrix, minimizing interferences and enhancing the sensitivity of the analysis. The use of a non-polar capillary column like the HP-5ms provides excellent separation of the volatile alkaloids.

For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. By monitoring the characteristic ions of this compound (m/z 98 and 125), the signal-to-noise ratio can be significantly improved, allowing for the detection and quantification of trace levels of the analyte.

Method validation is a critical step to ensure the reliability of the analytical results. The parameters outlined in the data presentation section should be thoroughly evaluated. This includes establishing a calibration curve with a series of standards to determine linearity, and performing spike-recovery experiments at different concentration levels to assess accuracy and precision. The limits of detection and quantification should be experimentally determined to define the sensitivity of the method.

Conclusion

This application note describes a detailed and sensitive GC-MS method for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the method validation guidelines, will enable researchers, scientists, and drug development professionals to accurately quantify this toxic alkaloid in various plant matrices. The implementation of this method will contribute to a better understanding of the distribution and toxicology of Conium maculatum alkaloids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Gamma-Coniceine

Abstract

This application note details a robust and scalable method for the purification of gamma-coniceine from crude plant extracts of Conium maculatum (poison hemlock) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines a comprehensive workflow from initial sample preparation and analytical-scale method development to preparative-scale purification and final purity assessment. The described methodology consistently yields high-purity this compound suitable for use in research, reference standard development, and early-stage drug discovery.

Introduction

This compound is a piperidine alkaloid and the biosynthetic precursor to coniine, the principal toxic component of Conium maculatum. As a key intermediate in the plant's alkaloid biosynthesis, this compound is of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. Obtaining pure this compound is essential for accurate pharmacological studies and for use as an analytical standard. This document provides a detailed protocol for the isolation and purification of this compound utilizing a scalable RP-HPLC method, ensuring high purity and recovery.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Purification.

Materials and Methods

Sample Preparation: Crude Alkaloid Extraction

-

Plant Material: Fresh young leaves of Conium maculatum (250 g) were harvested and immediately flash-frozen in liquid nitrogen.

-

Homogenization: The frozen plant material was ground to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: The powdered plant material was macerated in 1 L of 80% methanol containing 0.5% acetic acid for 48 hours at 4°C with constant stirring.

-

Filtration and Concentration: The extract was filtered through Whatman No. 1 filter paper. The filtrate was concentrated under reduced pressure at 40°C to a volume of approximately 100 mL.

-

Acid-Base Extraction: The concentrated extract was acidified to pH 2 with 2M HCl and washed three times with 100 mL of diethyl ether to remove non-alkaloidal compounds. The aqueous phase was then basified to pH 10 with 2M NaOH and extracted three times with 100 mL of dichloromethane.

-

Final Preparation: The combined dichloromethane fractions were dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract. The residue was redissolved in 20% acetonitrile in water for HPLC analysis.

Analytical HPLC Method Development

An analytical HPLC method was developed to resolve this compound from other alkaloids in the crude extract.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 40% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Retention Time (γ-Coniceine) | Approximately 12.5 minutes |

Preparative HPLC Scale-Up and Purification

The analytical method was scaled up for preparative purification.

| Parameter | Condition |

| Instrument | Preparative HPLC system with fraction collector |

| Column | C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 35% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 2 mL of concentrated crude extract |

Fractions corresponding to the this compound peak were collected, pooled, and the solvent was removed under reduced pressure.

Results and Discussion

The developed HPLC method provided excellent resolution of this compound from other major alkaloids present in the Conium maculatum extract. The identity of the this compound peak was confirmed by LC-MS analysis. The preparative HPLC run yielded purified this compound with a purity exceeding 98% as determined by analytical HPLC of the final product.

Quantitative Data Summary

| Parameter | Value |

| Starting Plant Material | 250 g (wet weight) |

| Crude Alkaloid Extract Yield | 1.2 g |

| γ-Coniceine in Crude Extract | ~25% by peak area at 210 nm |

| Purified γ-Coniceine Yield | 280 mg |

| Final Purity | >98% |

| Overall Recovery | ~93% from preparative HPLC step |

Signaling Pathway and Logical Relationships

The biosynthesis of coniine from this compound involves a reduction step, which is a key process in the maturation of the plant's toxic alkaloid profile.

Caption: Biosynthetic Reduction of this compound.

Conclusion

The HPLC method described in this application note is a reliable and scalable approach for the purification of this compound from Conium maculatum. This protocol provides researchers with a means to obtain high-purity this compound for various scientific applications. The use of a standard C18 stationary phase and common mobile phase modifiers makes this method readily adaptable in most analytical laboratories.

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of gamma-Coniceine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of γ-coniceine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for γ-coniceine?

A1: The most frequently cited laboratory synthesis of γ-coniceine involves the intramolecular cyclization of 5-oxooctylamine. This reaction is a non-enzymatic process that mimics the final steps of its natural biosynthesis.[1][2][3][4]

Q2: What are the key precursors for the synthesis of 5-oxooctylamine?

A2: 5-oxooctylamine is typically prepared from precursors that can generate the 8-carbon backbone with a ketone at the 5-position and a terminal amine. Common starting materials can include derivatives of octane or precursors that allow for the assembly of the carbon chain through methods like Grignard reactions or Claisen condensation, followed by functional group manipulations to introduce the ketone and amine moieties.

Q3: Is γ-coniceine stable? How should it be stored?

A3: γ-Coniceine, as a cyclic imine, can be susceptible to hydrolysis, especially in the presence of acid or base. It is best stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.

Q4: What are the primary analytical techniques for characterizing γ-coniceine?

A4: The structure and purity of γ-coniceine can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the C=N bond, and Mass Spectrometry (MS) to confirm the molecular weight. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Q5: Can γ-coniceine be reduced to coniine?

A5: Yes, γ-coniceine is the direct precursor to coniine and can be readily reduced to it.[1] In biological systems, this reduction is catalyzed by NADPH-dependent γ-coniceine reductase.[3][4] In the laboratory, this can be achieved using standard reducing agents for imines, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield of γ-coniceine from the cyclization of 5-oxooctylamine. What are the possible causes and solutions?

A: Low yield is a common issue in intramolecular cyclizations. Here are several factors to consider:

-

Incomplete Reaction: The cyclization may not have gone to completion.

-

Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

-

-

Purity of Starting Material: Impurities in the 5-oxooctylamine starting material can interfere with the reaction.

-

Solution: Ensure the starting material is of high purity. Purify the 5-oxooctylamine via distillation or column chromatography before use.

-

-

Reaction Conditions: The reaction is sensitive to pH. Conditions that are too acidic or too basic can lead to side reactions.

-

Solution: The cyclization is often spontaneous but can be influenced by pH. A neutral or slightly basic medium is generally preferred. You can try adding a non-nucleophilic base, like triethylamine, to facilitate the final dehydration step.

-

-

Product Degradation: The imine product may be hydrolyzing back to the starting material during workup.

-

Solution: Use anhydrous solvents and reagents. During the workup, avoid acidic conditions. An extractive workup with a non-polar organic solvent and a brine wash is recommended.

-

Presence of Multiple Side Products

Q: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce your yield.

-

Unreacted Starting Material: The most common "side product" is often unreacted 5-oxooctylamine.

-

Solution: As mentioned above, optimize reaction time and temperature.

-

-

Polymerization/Self-Condensation: Aldehydes and ketones can undergo self-condensation reactions, especially under basic conditions.

-

Solution: Maintain a dilute reaction concentration to favor the intramolecular cyclization over intermolecular reactions. Add the 5-oxooctylamine slowly to the reaction mixture.

-

-

Oxidation: The starting material or product may be susceptible to oxidation if exposed to air for prolonged periods at elevated temperatures.

-

Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar).

-

Difficulties in Product Purification

Q: I am struggling to purify γ-coniceine from the crude reaction mixture. What is the best purification method?

A: The purification of cyclic imines like γ-coniceine requires careful handling to avoid degradation.

-

Column Chromatography: This is the most effective method for purifying γ-coniceine.

-

Protocol: Use a silica gel column. To prevent hydrolysis on the acidic silica, it is highly recommended to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar tertiary amine, such as triethylamine (e.g., Hexane:Ethyl Acetate:Triethylamine 80:19:1). This neutralizes the acidic sites on the silica.

-

-

Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-alkyl-piperidines, which are structurally related to γ-coniceine and often synthesized through similar intermediates. This data can serve as a benchmark for what to expect in terms of yield.

| Synthetic Approach | Key Reagents/Conditions | Typical Yield | Reference |

| Asymmetric Hydrogenation of Pyridinium Salts | Ir-catalyst, H₂, 450 psi | 88-92% | [5] |

| Reductive Cyanation of Chiral Pyridinium Salt | Lithium triethylborohydride, alkylation-reduction | 72-85% | |

| Alkylative Ring-Opening of Bicyclic Aziridinium Ion | Organocopper reagent | Moderate to High | [1] |

| Intramolecular Aza-Michael Reaction | Organocatalyst, trifluoroacetic acid | Good |

Experimental Protocols

Synthesis of γ-Coniceine via Intramolecular Cyclization of 5-Oxooctylamine

This protocol is a representative procedure based on the principles of intramolecular imine formation.

Materials:

-

5-oxooctylamine

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add a solution of 5-oxooctylamine (1.0 g, 7.0 mmol) in 50 mL of anhydrous toluene.

-

Reaction: Heat the solution to reflux (approximately 110 °C) with vigorous stirring. The cyclization proceeds with the removal of water. If using a Dean-Stark trap, water will be collected.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) with 1% triethylamine. The product, γ-coniceine, should have a higher Rf value than the more polar starting material, 5-oxooctylamine. The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of dichloromethane. Wash the organic layer with 2 x 25 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude γ-coniceine.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack the column. Equilibrate the column with the eluent: hexane:ethyl acetate:triethylamine (80:19:1).

-

Elution: Load the crude product onto the column and elute with the prepared solvent system. Collect the fractions containing the pure γ-coniceine (as determined by TLC).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure γ-coniceine as an oil.

-

Visualizations

Caption: Experimental workflow for the synthesis of γ-coniceine.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of gamma-Coniceine extraction yield from biological samples

Technical Support Center: Optimization of γ-Coniceine Extraction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient extraction of γ-coniceine from biological samples. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: Detailed and specific public data on the optimization of γ-coniceine extraction is limited. The following protocols and data are based on established principles of piperidine alkaloid extraction from sources like Conium maculatum (poison hemlock).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my γ-coniceine extraction yield consistently low?

A1: Low yield is a common issue that can stem from several factors. Systematically check the following:

-

Incorrect pH: γ-Coniceine is a piperidine alkaloid, meaning it is basic. Extraction into an organic solvent is most efficient under basic conditions (typically pH 9-11), which deprotonates the alkaloid, making it less water-soluble.[1][2][3] Ensure your sample matrix is adjusted to the correct pH before liquid-liquid extraction.

-

Inappropriate Solvent Choice: The polarity of your extraction solvent is critical. γ-Coniceine is soluble in various organic solvents like chloroform, dichloromethane, and ether.[4] Chloroform has been successfully used for exhaustive extraction.[1][2][3] If your yield is low, consider a solvent with different polarity or perform sequential extractions to ensure completeness.

-

Insufficient Homogenization: The compound must be liberated from the sample matrix. Ensure your biological sample (e.g., plant tissue, seeds) is thoroughly homogenized (ground, blended, or sonicated) to maximize the surface area available for solvent penetration.

-

Incomplete Extraction: A single extraction is often insufficient. Perform exhaustive or repeated extractions (3-5 times) with fresh solvent and pool the extracts to maximize recovery.

Q2: My final extract contains a high level of impurities. How can I improve its purity?

A2: Co-extraction of other matrix components is a frequent challenge. To improve purity:

-

Implement an Acid-Base Wash: This is the most effective method for purifying alkaloids.

-

After the initial extraction with an organic solvent (e.g., chloroform), wash the organic phase with an acidic aqueous solution (e.g., 0.1M H₂SO₄ or HCl). The basic γ-coniceine will become protonated and move into the aqueous phase, leaving many neutral and acidic impurities behind in the organic phase.

-

Discard the organic phase.

-

Re-basify the aqueous phase to the original extraction pH (e.g., pH 9).

-

Re-extract the purified γ-coniceine into a fresh organic solvent.

-

-

Pre-Extraction with a Non-polar Solvent: Before the main extraction, consider washing your sample with a very non-polar solvent like hexane. This can remove lipids and other non-polar contaminants without significantly extracting the target alkaloid.

-

Optimize Solvent Selection: Solvents like dichloromethane can sometimes offer better selectivity than more aggressive solvents like chloroform.[1][5]

Q3: I suspect my γ-coniceine is degrading during the extraction process. What are the likely causes and solutions?

A3: Alkaloid degradation can occur due to temperature, pH extremes, or light exposure.

-

Temperature: Avoid high temperatures. While moderate heat can sometimes improve extraction efficiency, excessive heat can cause degradation.[6] Drying of plant material should be done at moderate temperatures (e.g., <60°C), as heating can cause volatile alkaloids to evaporate.[3] Perform extractions at room temperature unless optimization data suggests otherwise.

-

pH Stability: While extraction requires pH adjustments, prolonged exposure to very strong acids or bases can lead to hydrolysis or rearrangement. Perform pH adjustments and subsequent extractions promptly.

-

Light Exposure: Many alkaloids are light-sensitive. Protect your samples and extracts from direct light by using amber glassware or covering containers with aluminum foil.

Q4: Which analytical techniques are suitable for quantifying γ-coniceine in my extracts?

A4: After extraction, reliable quantification is key.

-

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the detection and semi-quantitative analysis of γ-coniceine.[1][2][3] Spots can be visualized using Dragendorff's reagent.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile alkaloids like γ-coniceine.[5]

-